(Z)-2-Octen-1-ol
Overview
Description
(Z)-2-Octen-1-ol: is an organic compound with the molecular formula C8H16O . It is a type of unsaturated alcohol, specifically an alkenol, characterized by the presence of a double bond in the “Z” (cis) configuration. This compound is known for its pleasant, fatty odor and is often used in the fragrance and flavor industries.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydroformylation of 1-Octene: One common method involves the hydroformylation of 1-octene to produce 2-octenal, which is then hydrogenated to yield (Z)-2-Octen-1-ol. The reaction conditions typically include the use of a rhodium catalyst and high pressure of carbon monoxide and hydrogen.
Reduction of 2-Octenal: Another method involves the selective reduction of 2-octenal using a suitable reducing agent like sodium borohydride or catalytic hydrogenation.
Industrial Production Methods: Industrial production often employs the hydroformylation route due to its efficiency and scalability. The process involves:
Catalyst Preparation: Rhodium-based catalysts are prepared and activated.
Reaction Setup: 1-Octene is introduced into a reactor with the catalyst under high pressure of CO and H2.
Product Isolation: The resulting 2-octenal is then hydrogenated to produce this compound, which is purified through distillation.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (Z)-2-Octen-1-ol can be oxidized to form 2-octenoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to 2-octanol using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or acids.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.
Major Products:
Oxidation: 2-Octenoic acid.
Reduction: 2-Octanol.
Substitution: 2-Octenyl chloride.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: (Z)-2-Octen-1-ol is used as an intermediate in the synthesis of various complex organic molecules.
Biology:
Pheromone Research: It is studied for its role in insect pheromones and its potential use in pest control.
Medicine:
Drug Development: Research is ongoing into its potential therapeutic properties and its use as a building block in drug synthesis.
Industry:
Fragrance and Flavor: Widely used in the formulation of perfumes and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of (Z)-2-Octen-1-ol in biological systems involves its interaction with olfactory receptors, which are G-protein coupled receptors. Upon binding to these receptors, it triggers a signal transduction pathway that results in the perception of smell. In chemical reactions, its reactivity is primarily due to the presence of the hydroxyl group and the double bond, which can participate in various organic reactions.
Comparison with Similar Compounds
(E)-2-Octen-1-ol: The trans isomer of 2-Octen-1-ol, which has different physical and chemical properties due to the different spatial arrangement of atoms.
2-Octanol: The saturated alcohol counterpart, which lacks the double bond and thus has different reactivity.
1-Octen-3-ol: Another unsaturated alcohol with the double bond and hydroxyl group in different positions, leading to different chemical behavior.
Uniqueness:
Odor Profile: (Z)-2-Octen-1-ol has a unique fatty odor that is distinct from its isomers and other similar compounds.
Reactivity: The presence of the “Z” configuration double bond gives it unique reactivity patterns in organic synthesis.
Properties
IUPAC Name |
(Z)-oct-2-en-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-2-3-4-5-6-7-8-9/h6-7,9H,2-5,8H2,1H3/b7-6- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYQPVPFZWIQERS-SREVYHEPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201020805 | |
Record name | cis-2-Octen-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201020805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colourless liquid; sweet floral aroma | |
Record name | (E)-2-Octen-1-ol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031296 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | cis-2-Octenol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2141/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
88.00 °C. @ 11.00 mm Hg | |
Record name | (E)-2-Octen-1-ol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031296 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Practically insoluble to insoluble in water, Soluble (in ethanol) | |
Record name | cis-2-Octenol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2141/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.847-0.853 (20º) | |
Record name | cis-2-Octenol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2141/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
26001-58-1, 18409-17-1 | |
Record name | 2-Octen-1-ol, (2Z)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026001581 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | cis-2-Octen-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201020805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-OCTEN-1-OL, (2Z)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S1Z48774TF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | (E)-2-Octen-1-ol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031296 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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